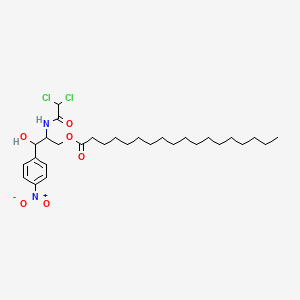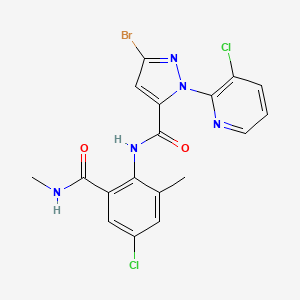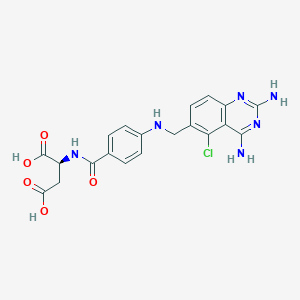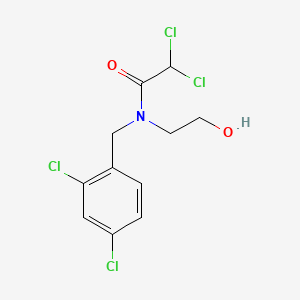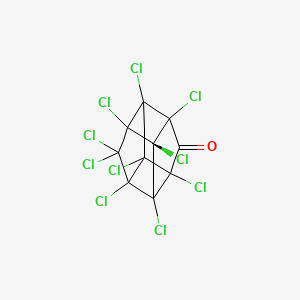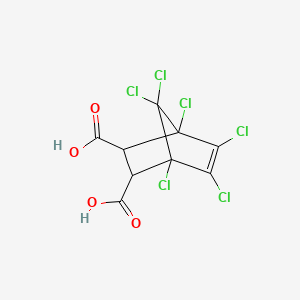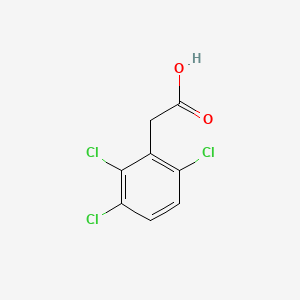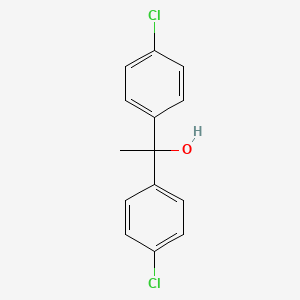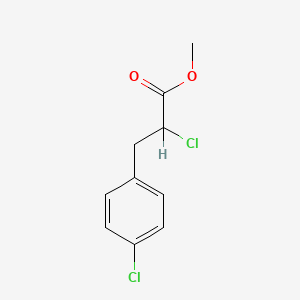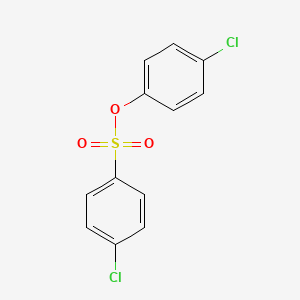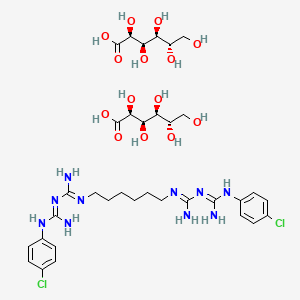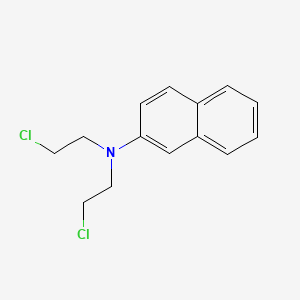
Chlornaphazine
Overview
Description
Chlornaphazine, also known as N, N-Bis(2-chloroethyl)naphthalen-2-amine, is a nitrogen mustard derivative of 2-naphthylamine. It was developed in the 1950s for the treatment of polycythemia and Hodgkin’s disease. due to its high incidence of causing bladder cancers, its clinical use was discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlornaphazine is synthesized through the reaction of 2-naphthylamine with 2-chloroethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol, and the process is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Chlornaphazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: this compound can be oxidized to form various oxidation products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines or alcohols.
Oxidation Reactions: Products include various oxidized derivatives of this compound.
Reduction Reactions: Products include reduced forms of this compound with fewer chlorine atoms.
Scientific Research Applications
Chlornaphazine has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nitrogen mustards.
Biology: In studies of cell growth inhibition and mutagenesis.
Medicine: Initially used for treating polycythemia and Hodgkin’s disease, though its use was discontinued due to carcinogenicity.
Industry: Limited use in industrial applications due to its toxicity and carcinogenicity.
Mechanism of Action
Chlornaphazine exerts its effects through alkylation of DNA. The nitrogen mustard group in this compound forms highly reactive aziridinium ions, which can alkylate DNA bases, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell growth and inducing cell death. The primary molecular targets are the nucleophilic sites in DNA, and the pathways involved include DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Mechlorethamine: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard used in the treatment of chronic lymphocytic leukemia.
Melphalan: A nitrogen mustard used in the treatment of multiple myeloma.
Chlornaphazine’s uniqueness lies in its specific structure and the resulting biological activity, which has led to its historical use and subsequent discontinuation due to carcinogenicity.
Properties
Key on ui mechanism of action |
QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. |
|---|---|
CAS No. |
494-03-1 |
Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
InChI Key |
XCDXSSFOJZZGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Appearance |
Solid powder |
boiling_point |
410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |
Color/Form |
PLATELETS FROM PETROLEUM ETHER |
melting_point |
129 to 133 °F (NTP, 1992) 54-56 °C |
Key on ui other cas no. |
494-03-1 |
physical_description |
Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |
vapor_pressure |
2X10-6 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


